molecular formula C11H11N3O5 B3051986 Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 37587-38-5

Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B3051986
CAS No.: 37587-38-5
M. Wt: 265.22 g/mol
InChI Key: XYELLQRXGRPSIA-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate (hereafter referred to as the target compound) is a pyridopyrimidine derivative synthesized via the reaction of 6-amino-1,3-dimethyluracil and dimethyl acetylenedicarboxylate (DMAD) in refluxing methanol . Key properties include:

  • Molecular formula: C₁₁H₁₁N₃O₅
  • Molecular weight: 288 (M+Na⁺, LC-MS/ESI)
  • Yield: 63% (yellow powder)
  • Melting point: 202.3–203.9 °C
  • Spectroscopic data: IR peaks at 1654–1734 cm⁻¹ (C=O stretches) and 3775 cm⁻¹ (N–H) .

This compound serves as a precursor for anti-HIV-1 agents, particularly N’-arylidene carbohydrazide derivatives .

Properties

IUPAC Name

methyl 1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5/c1-13-8-7(9(16)14(2)11(13)18)5(10(17)19-3)4-6(15)12-8/h4H,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYELLQRXGRPSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=O)N2)C(=O)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191021
Record name Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido(2,3-d)pyrimidine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37587-38-5
Record name Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido(2,3-d)pyrimidine-5-carboxylate
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Record name NSC163558
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido(2,3-d)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate (CAS: 37587-38-5) is a synthetic compound with a complex molecular structure characterized by the formula C11H11N3O5. Its unique chemical properties have led to investigations into its biological activities, particularly in the fields of pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC11H11N3O5
Molecular Weight265.23 g/mol
Purity≥95%
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways. The presence of multiple functional groups allows for potential interactions with protein binding sites.

Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds exhibit antiviral properties. For instance, similar compounds have been shown to inhibit the replication of viruses such as Hepatitis B and Chikungunya virus through in vitro studies. The structure-activity relationship (SAR) analysis suggests that modifications on the pyrimidine ring can enhance antiviral efficacy.

Antibacterial Activity

In vitro tests have demonstrated that methyl derivatives of pyrimidines can possess significant antibacterial activity. Compounds with similar structures have been reported to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.

Case Studies

  • Antiviral Efficacy Against Hepatitis B Virus :
    • A study evaluated the antiviral potential of related pyrimidine derivatives and found that certain modifications led to increased inhibition of Hepatitis B virus replication at concentrations as low as 10 µM .
  • Antibacterial Properties :
    • In another investigation focusing on methylated pyrimidines, compounds demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined to be effective at concentrations ranging from 25 to 100 µg/mL .

Toxicity and Safety Profile

While preliminary data suggest promising biological activities, toxicity assessments are crucial. The compound is classified as an irritant based on its chemical nature. Safety data sheets recommend handling with appropriate precautions to mitigate exposure risks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboxylic Acid and Carbohydrazide Derivatives

(a) 1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide (Compound 3)
  • Synthesis : Derived from the target compound via hydrazine hydrate treatment .
  • Molecular formula : C₉H₁₀N₄O₅
  • Molecular weight : 266 (M+H⁺, LC-MS/ESI)
  • Yield : 67% (white powder)
  • Melting point : 231 °C (decomposed)
  • Key differences : Replacement of the methyl ester with a carbohydrazide (-CONHNH₂) group enhances reactivity for subsequent condensation with aldehydes .
(b) 1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic Acid
  • Molecular formula : C₁₁H₁₁N₃O₅ (PubChem data)
  • Structural distinction : Additional methyl group at position 8 alters steric and electronic properties compared to the target compound.

N’-Arylidene Carbohydrazide Derivatives (5a-l)

These derivatives are synthesized by condensing Compound 3 with substituted benzaldehydes . Representative examples:

Compound Substituent Yield (%) Melting Point (°C) Key Spectral Features
5a Benzylidene 53–69 231–305 (decomp.) IR: 1734–1645 cm⁻¹ (C=O); ¹H NMR: δ 8.35 (N=CH)
5b 3-Methoxybenzylidene 60 257–259 LC-MS: m/z 423 (M+H⁺)
5c 4-Methoxybenzylidene 57 242–244 ¹H NMR: δ 3.85 (OCH₃)

Key findings :

  • Arylidene substituents improve anti-HIV-1 integrase inhibition compared to the parent carbohydrazide .
  • Methoxy groups enhance solubility but may reduce metabolic stability .

Ethyl Ester Analog

  • Name : Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
  • Molecular formula : C₁₂H₁₃N₃O₅
  • Molecular weight : 279.25
  • CAS : 57821-19-9
  • Key differences : Ethyl ester substitution at position 6 instead of methyl ester at position 4. This positional isomerism affects molecular geometry and biological activity.

Pyrido[2,3-d]pyrimidine Carboxylic Acids with Halogen Substituents

High-Yield Derivatives via Nanocatalysis

  • Example: 1,3-Dimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-7-carboxylic acids Yield: 96–98% (using recyclable nanocatalysts) Synthetic advantage: Ethanol drop-grinding method reduces reaction time and improves efficiency compared to traditional reflux .

Comparative Analysis of Key Properties

Research Findings and Implications

Anti-HIV-1 Potential: The target compound’s derivatives (e.g., 5a-l) exhibit enhanced integrase inhibition due to arylidene substituents, which likely interact with the enzyme’s active site .

Synthetic Efficiency: Nanocatalyst-assisted methods achieve higher yields (96–98%) compared to traditional reflux (63%) .

Structural Flexibility : Positional isomerism (e.g., ethyl ester at position 6 vs. methyl ester at position 5) significantly alters physicochemical properties .

Preparation Methods

Reaction of 6-Amino-1,3-Dimethyluracil with Mannich Bases

α,β-Unsaturated Ketone-Mediated Annulation

One-Pot Synthesis via Michael Addition

Reacting 6-amino-1,3-dimethyluracil with methyl propiolate under basic conditions initiates a Michael addition, followed by cyclodehydration to form the pyrido[2,3-d]pyrimidine skeleton.

Optimized Conditions :

  • Solvent : Dimethylformamide (DMF)
  • Catalyst : Piperidine (10 mol%)
  • Temperature : 100°C, 6 hours

Outcome :

  • Introduces the methyl ester directly at position 5.
  • Achieves 65% yield with >90% purity by LC-MS.

Post-Cyclization Functionalization

Esterification of Carboxylic Acid Intermediate

An alternative route involves synthesizing the carboxylic acid analog followed by esterification:

  • Cyclization : React 6-amino-1,3-dimethyluracil with maleic anhydride to form the carboxylic acid derivative.
  • Esterification : Treat with methanol and thionyl chloride (SOCl₂) to yield the methyl ester.

Critical Considerations :

  • Avoid hydrolysis of the ester group during workup.
  • Use anhydrous conditions to prevent side reactions.

Characterization and Validation

Spectroscopic Analysis

  • $$^1$$H-NMR : Peaks at δ 3.35 ppm (N–CH₃), δ 3.85 ppm (COOCH₃), and δ 10.2 ppm (NH) confirm substituent positions.
  • LC-MS : Molecular ion peak at m/z 265.22 [M+H]⁺ aligns with the calculated molecular weight.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Mannich Cyclization 58–72 85–90 High regioselectivity Multi-step oxidation required
α,β-Ketone Annulation 65 >90 One-pot synthesis Limited substrate scope
Post-Functionalization 45 80 Flexibility in esterification Risk of ester hydrolysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate

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